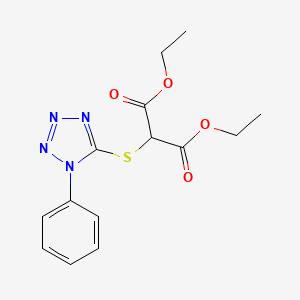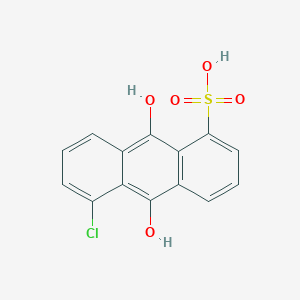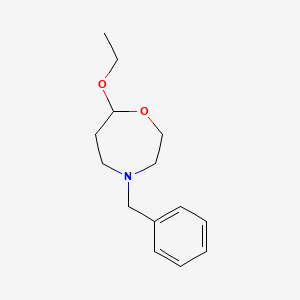
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.248 g/mol . This compound is known for its unique structural features, which include a pyridine ring, a carboxamide group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide typically involves the reaction of 6-methyl-2-pyridinecarboxamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide can be compared with other similar compounds such as:
2-Pyridinecarboxamide, 6-methyl-N-(4-chlorophenyl)-, 1-oxide: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and biological activity.
2-Pyridinecarboxamide, 6-methyl-N-(4-methylphenyl)-, 1-oxide: The presence of a methyl group instead of a nitro group results in different chemical and biological properties. The uniqueness of this compound lies in its nitrophenyl group, which imparts specific reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
56387-83-8 |
|---|---|
Molekularformel |
C13H11N3O4 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
6-methyl-N-(4-nitrophenyl)-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-3-2-4-12(15(9)18)13(17)14-10-5-7-11(8-6-10)16(19)20/h2-8H,1H3,(H,14,17) |
InChI-Schlüssel |
DROKEJAIEHXYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


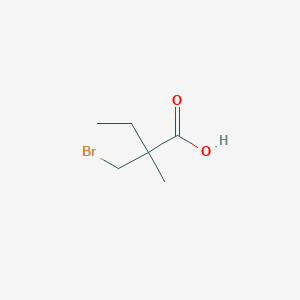
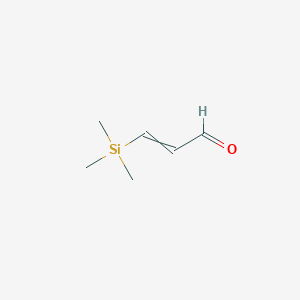
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

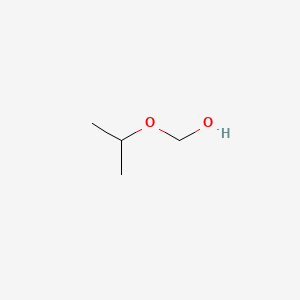
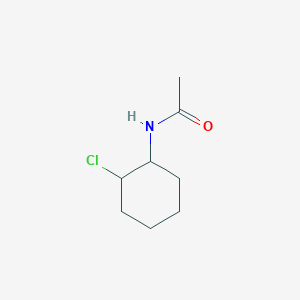
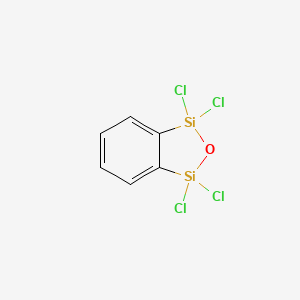
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
